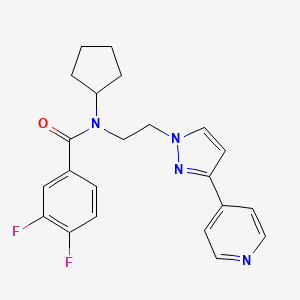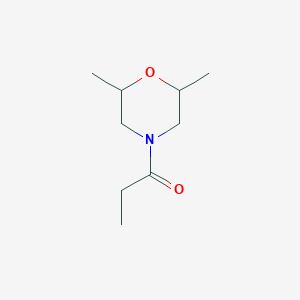
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide is a synthetic organic compound characterized by a cyclopropyl group attached to a benzamide structure This compound is notable for its unique structural features, which include a hydroxymethyl group and multiple methyl substitutions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide typically involves multiple steps:
-
Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylmethanol with formaldehyde under acidic conditions to form 1-(hydroxymethyl)cyclopropylmethanol.
-
Benzamide Formation: : The next step involves the acylation of 2,4,6-trimethylbenzoic acid with the cyclopropyl intermediate. This reaction is typically carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and yield. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and improve safety.
Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and increase yields.
Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: 4-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohol or amine derivatives.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide: shares similarities with other benzamide derivatives such as:
Uniqueness
- The presence of the cyclopropyl group and the hydroxymethyl functionality distinguishes this compound from other benzamide derivatives. These features contribute to its unique reactivity and potential applications, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-6-11(2)13(12(3)7-10)14(18)16-8-15(9-17)4-5-15/h6-7,17H,4-5,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKSUCYXOCYUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2(CC2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2476442.png)



![N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2476448.png)
![methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2476450.png)

![1-{6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2476453.png)
![[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B2476454.png)





